molecular formula C15H20N2O4 B12246347 1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine; oxalic acid

1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine; oxalic acid

Cat. No.: B12246347
M. Wt: 292.33 g/mol
InChI Key: WDDHZDPNOQELAC-UHFFFAOYSA-N
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Description

1-(4-{2-Azabicyclo[221]heptan-2-yl}phenyl)methanamine; oxalic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds, which are key structural motifs found in a number of synthetic compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include oxygenated 2-azabicyclo[2.2.1]heptanes and various substituted derivatives that can be further functionalized for specific applications .

Scientific Research Applications

1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{2-Azabicyclo[2.2.1]heptan-2-yl}phenyl)methanamine is unique due to its specific combination of a bicyclic structure with a phenyl and methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

[4-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]methanamine;oxalic acid

InChI

InChI=1S/C13H18N2.C2H2O4/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11;3-1(4)2(5)6/h1-2,4-5,11,13H,3,6-9,14H2;(H,3,4)(H,5,6)

InChI Key

WDDHZDPNOQELAC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2C3=CC=C(C=C3)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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